molecular formula C12H15Cl2NO B11171786 2,6-dichloro-N-(3-methylbutyl)benzamide

2,6-dichloro-N-(3-methylbutyl)benzamide

Cat. No.: B11171786
M. Wt: 260.16 g/mol
InChI Key: HMKCNMRPEBSDJZ-UHFFFAOYSA-N
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Description

2,6-dichloro-N-(3-methylbutyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms attached to the benzene ring at positions 2 and 6, and an N-(3-methylbutyl) group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(3-methylbutyl)benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 3-methylbutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature of around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors to ensure better control over reaction parameters and improved yield. The purification of the final product is typically done through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-(3-methylbutyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of 2,6-dichlorobenzoic acid.

    Reduction: Formation of 2,6-dichloro-N-(3-methylbutyl)amine.

Scientific Research Applications

2,6-dichloro-N-(3-methylbutyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(3-methylbutyl)benzamide involves its interaction with specific molecular targets. For instance, as an MMP inhibitor, it binds to the hemopexin domain of MT1-MMP, thereby inhibiting its collagenolytic activity. This inhibition prevents the degradation of the extracellular matrix, which is crucial for processes like angiogenesis and tumor metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dichloro-N-(3-methylbutyl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the 3-methylbutyl group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H15Cl2NO

Molecular Weight

260.16 g/mol

IUPAC Name

2,6-dichloro-N-(3-methylbutyl)benzamide

InChI

InChI=1S/C12H15Cl2NO/c1-8(2)6-7-15-12(16)11-9(13)4-3-5-10(11)14/h3-5,8H,6-7H2,1-2H3,(H,15,16)

InChI Key

HMKCNMRPEBSDJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=C(C=CC=C1Cl)Cl

Origin of Product

United States

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